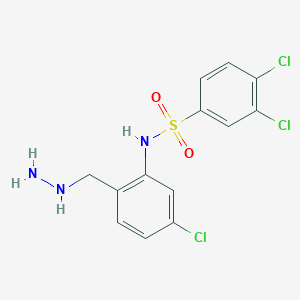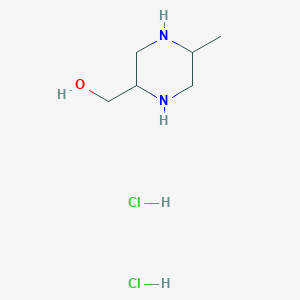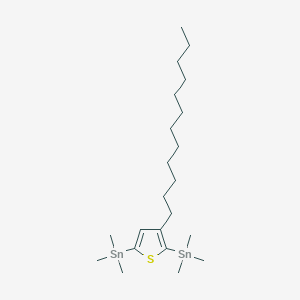
Tris(2,2'-bipyridine)nickel dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2,2’-bipyridine)nickel dichloride: is a coordination compound with the chemical formula C30H24Cl2N6Ni . It is composed of a nickel ion coordinated to three 2,2’-bipyridine ligands and two chloride ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tris(2,2’-bipyridine)nickel dichloride typically involves the reaction of nickel(II) chloride with 2,2’-bipyridine in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The general reaction can be represented as follows:
NiCl2+3(2,2’-bipyridine)→[Ni(2,2’-bipyridine)3]Cl2
The reaction mixture is often heated to facilitate the formation of the complex, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production methods for tris(2,2’-bipyridine)nickel dichloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(2,2’-bipyridine)nickel dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) complexes.
Reduction: It can be reduced to form nickel(I) complexes.
Substitution: The bipyridine ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligand exchange reactions often require the presence of a competing ligand and may be facilitated by heating.
Major Products Formed:
Oxidation: Nickel(III) complexes.
Reduction: Nickel(I) complexes.
Substitution: New nickel complexes with different ligands.
Applications De Recherche Scientifique
Chemistry: Tris(2,2’-bipyridine)nickel dichloride is used as a catalyst in various chemical reactions, including cross-coupling reactions and polymerization processes. Its ability to stabilize different oxidation states of nickel makes it valuable in redox chemistry .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives are studied for their potential use in drug delivery systems and as imaging agents .
Industry: In the industrial sector, tris(2,2’-bipyridine)nickel dichloride is used in the synthesis of advanced materials, such as conductive polymers and nanomaterials. Its catalytic properties are exploited in processes like hydrogenation and hydroformylation .
Mécanisme D'action
The mechanism of action of tris(2,2’-bipyridine)nickel dichloride involves its ability to coordinate with various substrates and facilitate electron transfer processes. The nickel center can undergo changes in oxidation state, which is crucial for its catalytic activity. The bipyridine ligands stabilize the nickel ion and provide a suitable environment for catalytic reactions .
Comparaison Avec Des Composés Similaires
Tris(2,2’-bipyridine)ruthenium dichloride: Similar coordination structure but with ruthenium instead of nickel.
Tris(2,2’-bipyridine)cobalt dichloride: Similar coordination structure but with cobalt instead of nickel.
Uniqueness: Tris(2,2’-bipyridine)nickel dichloride is unique due to its specific electronic properties and the ability of nickel to adopt multiple oxidation states. This versatility makes it particularly useful in redox reactions and as a catalyst in various chemical processes .
Propriétés
Formule moléculaire |
C30H24Cl2N6Ni |
|---|---|
Poids moléculaire |
598.1 g/mol |
Nom IUPAC |
dichloronickel;2-pyridin-2-ylpyridine |
InChI |
InChI=1S/3C10H8N2.2ClH.Ni/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h3*1-8H;2*1H;/q;;;;;+2/p-2 |
Clé InChI |
XAIQSEVZIDIIIC-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Ni]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B12513779.png)
![3-[2-(Aminomethylideneamino)ethylthio]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid hydrate](/img/structure/B12513781.png)
![4-[(Diethylamino)methyl]-3-hydroxynaphthalene-2-carbaldehyde](/img/structure/B12513788.png)
![tert-butyl N-{octahydropyrano[3,4-c]pyrrol-3a-yl}carbamate](/img/structure/B12513791.png)

![Methyl 5-formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B12513801.png)


![3-Methyl-1-phenyl-3a,9a-dihydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12513819.png)
![3-[(2R)-2-Aminopropyl]-1H-indol-7-yl thiophene-2-sulfonate](/img/structure/B12513822.png)


![Tert-butyl 4-cyano-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B12513836.png)
![1-Undecanol, 11-[[3,6,7,10,11-pentakis(hexyloxy)-2-triphenylenyl]oxy]-](/img/structure/B12513867.png)
